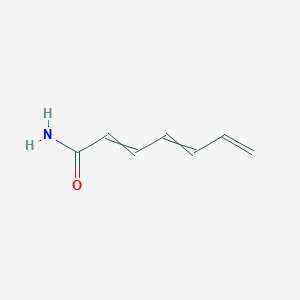

Hepta-2,4,6-trienamide

Description

Hepta-2,4,6-trienamide is an unsaturated amide characterized by a conjugated triene backbone (three alternating double bonds) linked to an amide functional group. It is notably found as a structural motif in natural products such as asukamycin, a secondary metabolite with antibiotic properties . The compound’s reactivity is influenced by the electron-withdrawing nature of the amide group and the electron-rich triene system, making it a subject of interest in synthetic chemistry and drug design.

Properties

CAS No. |

62409-12-5 |

|---|---|

Molecular Formula |

C7H9NO |

Molecular Weight |

123.15 g/mol |

IUPAC Name |

hepta-2,4,6-trienamide |

InChI |

InChI=1S/C7H9NO/c1-2-3-4-5-6-7(8)9/h2-6H,1H2,(H2,8,9) |

InChI Key |

RDRXKIQDFFGAQA-UHFFFAOYSA-N |

Canonical SMILES |

C=CC=CC=CC(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of hepta-2,4,6-trienamide typically involves the reaction of hepta-2,4,6-trienoic acid with ammonia or an amine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-50°C to ensure the stability of the intermediate products.

Industrial Production Methods: Industrial production of hepta-2,4,6-trienamide may involve continuous flow reactors to maintain consistent reaction conditions and yield. The use of catalysts such as palladium or platinum can enhance the reaction efficiency and selectivity towards the desired product.

Chemical Reactions Analysis

Types of Reactions: Hepta-2,4,6-trienamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form hepta-2,4,6-trienoic acid or other oxygenated derivatives.

Reduction: Reduction reactions can convert hepta-2,4,6-trienamide to hepta-2,4,6-trienamine or other reduced forms.

Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.

Major Products:

Oxidation: Hepta-2,4,6-trienoic acid.

Reduction: Hepta-2,4,6-trienamine.

Substitution: Various substituted hepta-2,4,6-trienamides.

Scientific Research Applications

Hepta-2,4,6-trienamide has diverse applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of hepta-2,4,6-trienamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological responses. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis of hepta-2,4,6-trienamide with analogous compounds, focusing on structural features, functional groups, and applications.

Table 1: Key Structural and Functional Comparisons

Electronic and Reactivity Differences

Conjugation Effects: Hepta-2,4,6-trienamide exhibits extended π-conjugation, enabling charge delocalization and UV/Vis absorption in higher wavelengths compared to non-conjugated amides like (2R)-2-(N-methylhexanamido)-N-(2,4,4-trimethylpentan-2-yl)heptanamide . In contrast, halogenated derivatives like 2-hexenamide (6-chloro-3,4,4,5,5,6,6-heptafluoro-N-(2-methylphenyl)) show reduced conjugation due to electron-withdrawing fluorine substituents, which polarize the double bond and limit resonance .

Amide Group Influence :

- The amide group in hepta-2,4,6-trienamide enhances stability via resonance but reduces nucleophilicity at the carbonyl carbon.

- Halogenated amides (e.g., the heptafluoro derivative in ) exhibit increased electrophilicity due to inductive effects from halogens, making them more reactive in substitution reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.